3-Sulfolene

Description

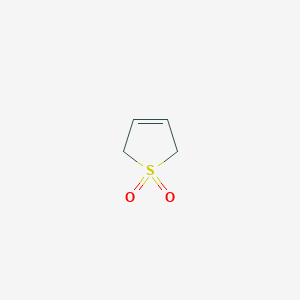

3-Sulfolene (CAS 77-79-2), also known as 2,5-dihydrothiophene-1,1-dioxide, is a five-membered cyclic sulfone characterized by an unsaturated backbone. It is a white crystalline solid with a melting point of 64–65.5°C, soluble in water, and thermally unstable above 120°C, decomposing into sulfur dioxide (SO₂) and 1,3-butadiene . Its structure enables unique reactivity, making it a versatile precursor in organic synthesis. Notably, this compound serves as a latent 1,3-diene equivalent for Diels-Alder reactions and as a SO₂ source. It is also a key intermediate in synthesizing sulfolane (a saturated derivative) and bioactive molecules, including polycyclic heterocycles and natural product analogs .

Propriétés

IUPAC Name |

2,5-dihydrothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S/c5-7(6)3-1-2-4-7/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDNRNMVTZADMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021294 | |

| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-sulfolene appears as white crystals with a pungent odor. Melting point 64-65.5 °C., Pellets or Large Crystals, White solid with pungent odor; [CAMEO] Off-white crystalline solid; [Alfa Aesar MSDS] | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene, 2,5-dihydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Sulfolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), Decomposes | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

235 °F (NTP, 1992), 113 °C | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Sulfolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

50 to 100 mg/mL at 61 °F (NTP, 1992), SOL IN WATER, ORGANIC SOLVENTS, PARTIALLY SOL IN ACETONE & TOLUENE | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.3 at 59 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.34 [mmHg] | |

| Record name | 3-Sulfolene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

CRYSTALS | |

CAS No. |

77-79-2; 28452-93-9, 77-79-2, 20966-34-1 | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Sulfolene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sulfolene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC119477 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Sulfolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Sulfolene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,5-dihydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20966-34-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-SULFOLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6003L44MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

147 to 149 °F (NTP, 1992), 64-65.5 °C | |

| Record name | 3-SULFOLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21053 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DIHYDROTHIOPHENE 1,1-DIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Synthesis from 1,3-Dienes Using Sodium Metabisulfite

A breakthrough in this compound synthesis emerged with the use of sodium metabisulfite (Na₂S₂O₅) as a safe and bench-stable SO₂ equivalent. This method, developed by Dang et al., enables gram-scale production under milder conditions. Key advancements include:

Solvent Systems and Reaction Optimization

Two solvent systems have been validated:

-

Aqueous Hexafluoroisopropanol (HFIP/H₂O) : A 4:1 v/v mixture of HFIP and water at 100°C, with 5 equivalents of Na₂S₂O₅, achieves near-quantitative yields (97%) for model substrates like 1,3-cyclohexadiene. HFIP’s high polarity (ET(30) = 55.5) accelerates the cycloelimination step, while its low boiling point (58.6°C) facilitates solvent recovery.

-

Aqueous Methanol with KHSO₄ : Methanol/water (4:1 v/v) containing potassium hydrogen sulfate (KHSO₄) provides comparable yields (75–97%) at 100°C. Acidic conditions stabilize reactive intermediates, suppressing diene polymerization.

Table 1: Comparative Performance of Solvent Systems

| Solvent System | Temperature (°C) | Yield (%) | Headspace Pressure (psi) |

|---|---|---|---|

| HFIP/H₂O (4:1) | 100 | 97 | 18 |

| CH₃OH/H₂O + KHSO₄ | 100 | 95 | 10 |

| SO₂ (ex situ) | 100 | 48 | 32 |

Mechanistic Insights

The reaction proceeds via a polar transition state, where SO₂ insertion into the diene is favored in polar solvents. Kinetic studies reveal that the rate of sulfolene formation increases with solvent polarity (k = 49×10⁻⁵ M⁻¹s⁻¹ in CH₃OH vs. 0.93×10⁻⁵ M⁻¹s⁻¹ in C₆H₆). Brønsted acids like KHSO₄ further accelerate the process by protonating the sulfinate intermediate, driving the reaction to completion.

Direct Synthesis from Allylic Alcohols

Eliminating the need to isolate volatile 1,3-dienes, this method converts allylic alcohols directly to 3-sulfolenes using Na₂S₂O₅ and KHSO₄ in HFIP/H₂O. The protocol involves:

-

In Situ Diene Generation : Allylic alcohols (e.g., 23–30) undergo acid-catalyzed dehydration to form transient 1,3-dienes.

-

Sulfolene Formation : The dienes react immediately with SO₂ released from Na₂S₂O₅, avoiding side reactions.

Table 2: Yields of 3-Sulfolenes from Allylic Alcohols

| Allylic Alcohol | Product | Yield (%) |

|---|---|---|

| 23 (H₃C-CH(OH)-CH₂-CH₃) | 2 | 86 |

| 24 (Cyclohexenol) | 11 | 63 |

| 25 (Geraniol derivative) | 17 | 75 |

This method is particularly advantageous for sterically demanding substrates, such as myrcene-derived diols, which afford sulfolene 16 in 73–77% yield.

Comparative Analysis of Methods

Substrate Scope

Analyse Des Réactions Chimiques

Thermal Decomposition to 1,3-Butadiene

3-Sulfolene undergoes retro-Diels-Alder decomposition upon heating, releasing 1,3-butadiene and sulfur dioxide (SO₂) . This reaction is critical for in-situ generation of butadiene, avoiding the hazards of handling gaseous dienes directly .

Reaction:

Conditions:

-

Yields >90% butadiene with minimal side reactions7.

Applications:

-

Used in Diels-Alder reactions with dienophiles like maleic anhydride to form cyclohexene derivatives .

Base-Catalyzed Deuterium Exchange

Under alkaline conditions, protons at the 2- and 5-positions of this compound rapidly exchange with deuterium oxide (D₂O), facilitated by sodium cyanide .

Mechanism:

-

Deprotonation at C2/C5 positions forms a resonance-stabilized carbanion, enabling deuterium incorporation.

Conditions:

Isomerization to 2-Sulfolene

In the presence of base or cyanide, this compound equilibrates with 2-sulfolene (thermodynamically favored isomer) .

Equilibrium Composition (50°C):

| Isomer | Percentage | Melting Point |

|---|---|---|

| This compound | 42% | 65–66°C |

| 2-Sulfolene | 58% | 48–49°C |

Conditions:

Hydrogenation to Sulfolane

Catalytic hydrogenation of this compound produces sulfolane , a polar aprotic solvent used in petrochemical refining .

Reaction:

Conditions:

Halogenation Reactions

This compound reacts with bromine to form 3,4-dibromotetrahydrothiophene-1,1-dioxide , which can be dehydrohalogenated to thiophene-1,1-dioxide .

Reaction Steps:

-

Bromination:

-

Dehydrobromination:

Applications:

Diels-Alder Reactions

This compound serves as a safe butadiene surrogate in Diels-Alder reactions, enabling cycloadditions with electron-deficient dienophiles .

Example: Reaction with Maleic Anhydride

Reaction:

Conditions:

-

Xylene reflux (140°C), 30–60 minutes.

-

Yield: 88–90% of cis-4-cyclohexene-1,2-dicarboxylic anhydride .

Key Features:

-

Endo selectivity due to secondary orbital interactions7.

Carboxylation with CO₂

Under basic conditions, this compound reacts with CO₂ to form This compound-3-carboxylic acid .

Reaction:

Conditions:

Applications De Recherche Scientifique

Synthesis of 3-Sulfolene

The synthesis of this compound can be achieved through various methods:

- Electrophilic Addition : Utilizing electrophiles to add across the double bond of suitable precursors.

- Nucleophilic Addition : Involves nucleophiles reacting with sulfonyl halides or related compounds.

- Oxidation of Thiol Precursors : This method employs oxidation reactions to convert thiols into sulfolenes .

Recent advancements have highlighted a practical method for synthesizing 3-sulfolenes directly from allylic alcohols using sodium metabisulfite as a sulfur dioxide source. This approach simplifies the synthesis by eliminating the need for isolating intermediate 1,3-dienes .

Applications in Synthetic Chemistry

This compound serves as a valuable building block in synthetic organic chemistry. Its applications include:

- Diels-Alder Reactions : this compound acts as a diene source in Diels-Alder reactions, facilitating the formation of complex cyclic structures. This application is particularly useful in synthesizing natural products and pharmaceuticals .

- Synthesis of Multi-substituted Dienes : The diverse substitution patterns available for 3-sulfolenes enable the preparation of multi-substituted diene equivalents, which are crucial in developing various organic compounds .

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have shown promising biological activities:

- Anti-inflammatory Properties : Sulfolane-based vicinal amino alcohols derived from this compound exhibit anti-inflammatory and analgesic effects, indicating potential therapeutic applications .

- Biological Activity : The structural features of this compound contribute to its interactions with biological targets, making it a candidate for drug development .

Case Study 1: Synthesis Efficiency

A recent study demonstrated an efficient gram-scale synthesis of 3-sulfolenes from allylic alcohols using sodium metabisulfite. This method achieved yields exceeding 90% under optimized reaction conditions, showcasing the practicality of this approach for industrial applications .

Case Study 2: Diels-Alder Reaction

In another study, researchers utilized this compound as a diene in Diels-Alder reactions to synthesize complex polycyclic compounds. This application not only highlights the versatility of this compound but also its role in producing biologically relevant molecules .

Mécanisme D'action

The primary mechanism of action of 3-sulfolene involves its decomposition to produce 1,3-butadiene, which then participates in various chemical reactions. For instance, in the Diels-Alder reaction, 1,3-butadiene reacts with dienophiles to form cyclohexene derivatives . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used.

Comparaison Avec Des Composés Similaires

3-Sulfolene vs. Sulfolane

Key Insights :

- Synthetic Utility : this compound’s unsaturated structure allows cheletropic SO₂ extrusion, enabling its use in constructing complex dienes for cycloadditions. Sulfolane, lacking this reactivity, is valued for its high polarity and thermal stability .

- Industrial Relevance : Sulfolane’s stability and solvation properties make it ideal for aromatic hydrocarbon extraction, while this compound is primarily a laboratory reagent .

This compound vs. DABSO (DABCO·SO₂ Complex)

Key Insights :

- Safety and Efficiency : Sodium metabisulfite (Na₂S₂O₅), a precursor to this compound, provides a safer alternative to gaseous SO₂, similar to DABSO. However, DABSO’s controlled SO₂ release is advantageous for low-temperature reactions .

This compound vs. Other Sulfolenes (2-Sulfolene, 4-Sulfolene)

Limited data exist for positional isomers like 2-sulfolene and 4-sulfolene. However, evidence suggests that this compound’s regioselectivity in substitution reactions (e.g., deprotonation at C4) distinguishes it from other isomers. For example, this compound derivatives undergo intramolecular Diels-Alder reactions to form bicyclic structures, a reactivity less explored in 2- or 4-sulfolenes .

Activité Biologique

3-Sulfolene is a sulfur-containing organic compound that serves as an important intermediate in the synthesis of sulfolane and other chemical entities. Its biological activity has been the subject of various studies, particularly concerning its potential carcinogenic effects, synthesis methods, and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its toxicity, synthesis, and applications.

This compound is characterized by its five-membered sulfur heterocycle structure. It can be synthesized efficiently through various methods, including reactions involving allylic alcohols and sodium metabisulfite. Recent studies have demonstrated that using aqueous hexafluoroisopropanol (HFIP) or methanol with potassium hydrogen sulfate significantly enhances yield and efficiency in producing 3-sulfolenes from 1,3-dienes or allylic alcohols .

Table 1: Synthesis Conditions for this compound

| Solvent Combination | Yield (%) | Temperature (°C) |

|---|---|---|

| HFIP/H2O (4:1) | 97 | 100 |

| Methanol/H2O | >75 | Varies |

Toxicological Studies

A significant body of research has focused on the toxicological profile of this compound. A notable study conducted by the National Toxicology Program administered varying doses of this compound to Osborne-Mendel rats and B6C3F1 mice over a prolonged period. The results indicated a positive correlation between dosage and mortality; however, there was no significant association between chemical administration and tumor incidence in either species .

Table 2: Summary of Carcinogenicity Study Results

| Species | Dosage (mg/kg/day) | Tumor Incidence | Mortality Rate |

|---|---|---|---|

| Male Rats | High: 372, Low: 197 | Negative | High |

| Female Rats | High: 240, Low: 120 | Negative | Moderate |

| Male Mice | High: 622, Low: 311 | Negative | High |

| Female Mice | High: 768, Low: 384 | Negative | Moderate |

Biological Applications

The structural characteristics of this compound make it a valuable building block in organic synthesis, particularly in medicinal chemistry. Its derivatives have been explored for their potential therapeutic applications due to their ability to form multi-substituted diene equivalents. The sulfolane derivative has been recognized for its role in drug development and as an important component in various biological activities .

Case Studies

- Synthesis of Bioactive Compounds : Research has shown that derivatives of this compound can be utilized to create bioactive compounds with potential anticancer properties. The versatility in substitution patterns allows for the design of molecules tailored for specific biological targets.

- Medicinal Chemistry Applications : The sulfolane function derived from this compound has been employed in the synthesis of compounds exhibiting anti-inflammatory and antibacterial activities. These applications highlight the importance of sulfolenes in developing new therapeutic agents .

Q & A

Q. How can this compound derivatives be tailored for novel applications (e.g., green chemistry or drug delivery)?

- Methodological Answer :

- Green Chemistry : Explore solvent-free syntheses or biodegradable functional groups.

- Drug Delivery : Conjugate sulfolene moieties to APIs (Active Pharmaceutical Ingredients) and assess stability via accelerated aging tests.

- Case Study : Derivatives with dichlorophenyl groups showed enhanced bioactivity, suggesting agrochemical potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.